(3-Chloro-4-propoxy-phenyl)-acetic acid
Description
(3-Chloro-4-propoxy-phenyl)-acetic acid is a phenylacetic acid derivative with a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring, attached to an acetic acid moiety. The chlorine substituent acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2.8–3.5, estimated based on substituent effects), while the propoxy group contributes steric bulk and lipophilicity.
Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the propoxy group, followed by acetylation or carboxylation to attach the acetic acid group. Its applications are inferred from analogous compounds in the literature, where carboxylic acid derivatives serve as ligands for metal adsorption (e.g., uranium recovery, as in ) .
Properties
CAS No. |
23914-91-2 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(3-chloro-4-propoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) |
InChI Key |
QEJHPAGTOOIBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Allyl Ether Formation
The process begins with ortho-chlorophenol reacting with allyl chloride in the presence of aqueous potassium hydroxide to form 3-chloro-4-allyloxy-phenyl ether . This step leverages nucleophilic aromatic substitution, where the phenolic oxygen attacks allyl chloride under basic conditions.
Reaction conditions :
- Solvent : Water or aqueous ethanol.
- Base : KOH (2–3 equivalents).
- Temperature : 60–80°C, reflux.
- Yield : ~85–90%.
The allyl group serves as a masked propyl chain, requiring subsequent hydrogenation to propoxy. However, direct propylation avoids this step (see Method 2).
Oxalate Ester Synthesis
The allyl ether undergoes condensation with diethyl oxalate in anhydrous ether or tetrahydrofuran (THF) using anhydrous aluminum chloride as a Lewis catalyst. This Friedel-Crafts acylation forms 3-chloro-4-allyloxy-phenylglyoxylic acid ethyl ester .
Key considerations :
- Strict anhydrous conditions prevent catalyst deactivation.
- Side products : Isomeric esters due to competing acylation at other ring positions.
Hydrazine Reaction and Hydrolysis
The oxalate ester reacts with hydrazine monohydrate in diethylene glycol, forming a hydrazide intermediate. Alkaline hydrolysis with potassium hydroxide yields 3-chloro-4-allyloxy-phenyl acetic acid ethyl ester .
Mechanism :
- Hydrazine attacks the carbonyl, forming a hydrazone.
- Base-mediated cleavage of the N–N bond releases ammonia and generates the acetate ester.
Saponification to Acetic Acid
The ethyl ester undergoes hydrolysis with sodium hydroxide (2 equivalents) in aqueous ethanol, followed by acidification with concentrated HCl to yield the target carboxylic acid.
Optimization :
- Temperature : Room temperature avoids decarboxylation.
- Yield : Quantitative (99%+) due to mild conditions.
Method 2: Direct Propoxy Group Alkylation
Phenol Alkylation
3-chloro-4-hydroxy-phenylacetic acid is propylated using 1-bromopropane or propyl tosylate in a polar aprotic solvent (e.g., DMF) with potassium carbonate as base.
Challenges :
- The acetic acid group may deprotonate, competing with phenol.
- Solution : Protect the carboxylic acid as a methyl ester using diazomethane, followed by deprotection post-alkylation.
Acetic Acid Side Chain Introduction
If starting from 3-chloro-4-propoxy-phenol , the acetic acid group is introduced via:
- Friedel-Crafts acylation with chloroacetyl chloride, though limited by directing effects.
- Mitsunobu reaction with glycolic acid derivatives, enabling C–O bond formation.
Method 3: Reductive Functionalization
Adapting strategies from, nitro intermediates are reduced to amines, which are diazotized and hydrolyzed to phenols. However, this route is less direct for introducing propoxy groups.
Hypothetical pathway :
- Nitration of 3-chloro-4-propoxy-benzene .
- Reduction to amine with H₂/Pd-C .
- Diazotization and hydrolysis to phenol.
- Acetic acid introduction via Kolbe-Schmitt carboxylation.
Comparative Analysis of Methods
Advantages of Method 1 :
- High yields at each stage.
- Recoverable solvents (e.g., ether, THF).
- No requirement for high-pressure hydrogenation.
Drawbacks :
- Allyl-to-propoxy conversion adds complexity.
- Anhydrous conditions increase production costs.
Experimental Considerations and Optimization
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-propoxy-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3-Chloro-4-propoxy-phenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3-Chloro-4-propoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and propoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogues (Table 1) to highlight substituent effects on physicochemical properties and functionality.
Table 1: Structural and Functional Comparison of (3-Chloro-4-propoxy-phenyl)-acetic Acid with Analogues
Impact of Substituents on Acidity and Reactivity
- Electron-withdrawing groups (Cl, -COOH): The chlorine atom in (3-Chloro-4-propoxy-phenyl)-acetic acid lowers the pKa of the carboxylic acid (~3.0) compared to non-chlorinated analogues (e.g., 4-propoxy-phenylacetic acid, pKa ~4.5), enhancing metal coordination efficiency .
- Electron-donating groups (-OCH₂CH₂CH₃, -NH₂): The propoxy group increases hydrophobicity, reducing aqueous solubility but improving compatibility with organic matrices. In contrast, the amino group in ’s compound introduces basicity, creating zwitterionic behavior at neutral pH .
Adsorption and Chelation Performance
- Uranium adsorption: (3-Chloro-4-propoxy-phenyl)-acetic acid’s -COOH group enables monodentate or bidentate coordination with U(VI), similar to acetic acid-modified biochar (ASBB) in uranium recovery studies (removal efficiency: 97.8% at pH 6.0) .
Solubility and Stability
- Lipophilicity: The propoxy group in the target compound increases logP (estimated ~2.5) compared to hydroxylated analogues (logP ~1.2), favoring membrane permeability in pharmaceutical contexts .
- Ester derivatives (): Methyl esters exhibit lower reactivity in aqueous media but serve as prodrugs, hydrolyzing to active carboxylic acids in physiological conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing chloro and propoxy substituents in (3-Chloro-4-propoxy-phenyl)-acetic acid?
- Methodological Answer : The chloro and propoxy groups can be introduced via nucleophilic aromatic substitution or Ullmann coupling. For example, the propoxy group may be added using 3-chloro-4-hydroxy-phenylacetic acid as a precursor, reacting with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The chloro substituent is often retained from the starting material or introduced via chlorination agents like Cl₂ or SOCl₂. Purity optimization requires recrystallization or column chromatography, as seen in protocols for analogous chlorophenyl acetic acid derivatives .
Q. Which analytical techniques are most effective for characterizing (3-Chloro-4-propoxy-phenyl)-acetic acid?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical data.
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions and purity. Discrepancies in splitting patterns (e.g., aromatic protons) can be resolved using 2D NMR (COSY, HSQC).
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection ensures purity (>98% assay, as in ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing derivatives of (3-Chloro-4-propoxy-phenyl)-acetic acid under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl ether formation. highlights boronic acid intermediates, suggesting Suzuki-Miyaura coupling as a viable pathway.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like KI accelerate substitution rates.
- Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time and improves regioselectivity .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) for analogs of this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals.
- Computational Modeling : Density functional theory (DFT) simulations predict chemical shifts and coupling constants, aligning with experimental data (e.g., used crystallography to validate structures).
- Isotopic Labeling : ¹³C-labeled acetic acid moieties clarify signal assignments in crowded spectra .
Q. How do Henry’s Law constants inform environmental fate studies of (3-Chloro-4-propoxy-phenyl)-acetic acid?
- Methodological Answer :
- Volatilization Potential : Compare Henry’s Law constants (e.g., 3.7×10³ atm·m³/mol for α-(2,4-dichlorophenoxy)propionic acid in ) to estimate partitioning between air/water phases.
- Degradation Pathways : Hydrolysis rates at varying pH (e.g., ester cleavage in acetic acid derivatives) predict persistence in aquatic systems. Use GC-MS to track degradation byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
